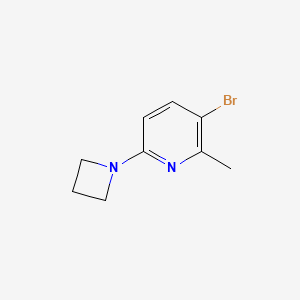
6-(Azetidin-1-yl)-3-bromo-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azetidin-1-yl)-3-bromo-2-methylpyridine: is a heterocyclic compound that features a pyridine ring substituted with an azetidine group at the 6-position, a bromine atom at the 3-position, and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine typically involves the following steps:
-
Formation of the Pyridine Ring:
- The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
-
Bromination:
- The introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
-
Methylation:
- The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
-
Azetidine Substitution:
- The azetidine group can be introduced through nucleophilic substitution reactions. For example, the pyridine derivative can be reacted with azetidine in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
- The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
-
Oxidation and Reduction:
- The compound can undergo oxidation reactions to form pyridine N-oxides or reduction reactions to form dihydropyridine derivatives.
-
Coupling Reactions:
- The azetidine group can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or amines under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under inert atmosphere.
Major Products:
- Substituted pyridine derivatives, pyridine N-oxides, dihydropyridine derivatives, and complex heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex heterocyclic compounds.
- Employed in the development of new ligands for catalysis.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine group can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
- 6-(Azetidin-1-yl)-3-chloro-2-methylpyridine
- 6-(Azetidin-1-yl)-3-fluoro-2-methylpyridine
- 6-(Azetidin-1-yl)-3-iodo-2-methylpyridine
Comparison:
- The presence of different halogen atoms (chlorine, fluorine, iodine) at the 3-position can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
- 6-(Azetidin-1-yl)-3-bromo-2-methylpyridine is unique due to the specific combination of the bromine atom and the azetidine group, which can impart distinct electronic and steric effects, enhancing its potential applications in various fields.
Propriétés
IUPAC Name |
6-(azetidin-1-yl)-3-bromo-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-7-8(10)3-4-9(11-7)12-5-2-6-12/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDHRFJJDAIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
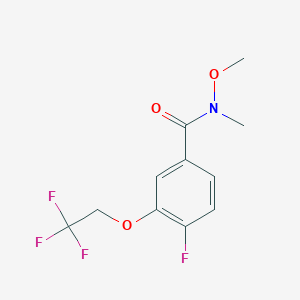
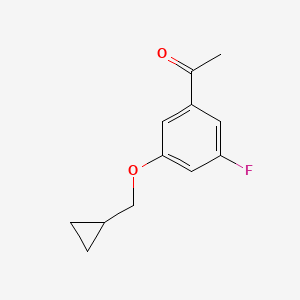

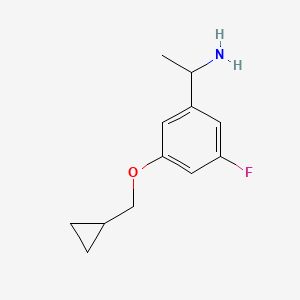


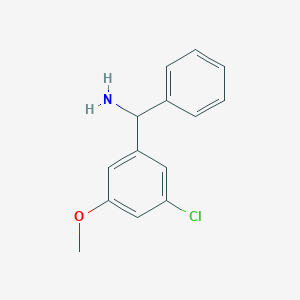
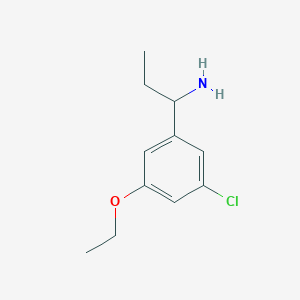
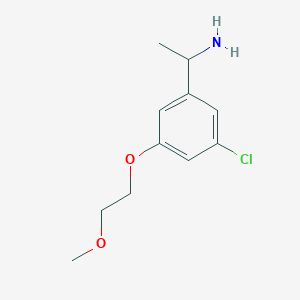
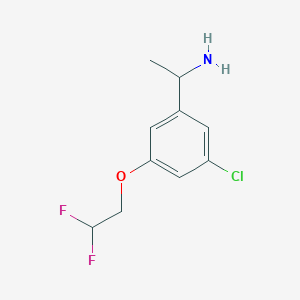
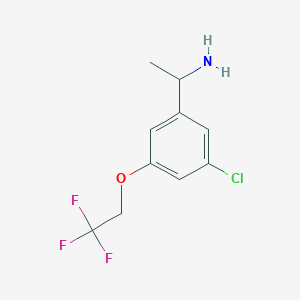
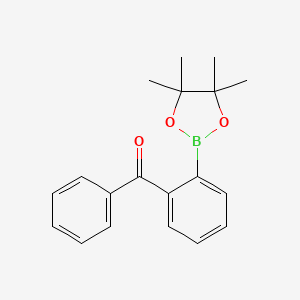
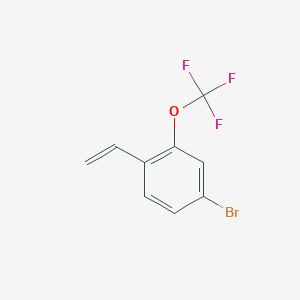
![8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8158146.png)
